molecular formula C14H19ClN2 B2557529 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride CAS No. 2361636-17-9

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride

Cat. No.: B2557529
CAS No.: 2361636-17-9
M. Wt: 250.77
InChI Key: SMHXSZQHWUVUPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride” can be deduced from its IUPAC name. It contains an indole group, a piperidine group, and a methyl group attached to the indole. The hydrochloride indicates the presence of a chloride ion, suggesting that the compound may exist as a salt in its solid form .

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis plays a critical role in organic chemistry, given the importance of indole alkaloids in drug development. A comprehensive framework for classifying indole syntheses has been developed, highlighting nine strategic approaches to constructing the indole nucleus. This classification aids in understanding historical and current methodologies for indole synthesis, which is foundational for creating new compounds with therapeutic potential (Taber & Tirunahari, 2011).

Pharmacokinetics and Roles in Hepatic Protection

Indoles, including indole-3-carbinol (I3C) and its derivatives, exhibit protective effects against chronic liver diseases. These compounds modulate enzymes relevant to hepatitis viral replication and metabolism, showcasing their potential in hepatic protection and as targets for therapeutic intervention (Wang et al., 2016).

C2-Functionalization of Indole via Umpolung

The C2-functionalization of indoles is significant in synthetic and pharmaceutical chemistry. The umpolung strategy, which involves polarity inversion, enables the synthesis of C2-functionalized indoles, highlighting the versatility of indole chemistry in creating bioactive compounds (Deka, Deb, & Baruah, 2020).

Biological Activities and Applications

Indole derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Research into indole-based compounds continues to uncover their therapeutic potential across various disease states, underscoring the importance of indole chemistry in medicinal research (Zhang, Chen, & Yang, 2014).

Piper Species and Their Phytochemistry

Piper species are known for their diverse secondary metabolites with significant biological effects. The essential oils from Piper species have shown strong antioxidant activity and demonstrated antibacterial and antifungal activities, indicating their potential in food preservation and as therapeutic agents (Salehi et al., 2019).

Properties

IUPAC Name

3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXSZQHWUVUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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